6-Amino-4-cyclohex-2-en-1-yl-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-cyclohex-2-en-1-yl-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyranopyrazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrano[2,3-c]pyrazole core, which is fused with a cyclohexene ring and substituted with various functional groups, including an amino group, a propan-2-yl group, and a carbonitrile group.
Preparation Methods
The synthesis of 6-Amino-4-cyclohex-2-en-1-yl-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-component reactions (MCRs), which are efficient and high-yielding methods for constructing complex molecules. One common synthetic route involves the reaction of cyclohex-2-en-1-one, malononitrile, and hydrazine hydrate in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired pyranopyrazole product .
Chemical Reactions Analysis
6-Amino-4-cyclohex-2-en-1-yl-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as carbonitrile to amine.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, forming substituted derivatives.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex organic molecules and heterocycles.
Medicine: Due to its diverse biological activities, the compound is being explored for its potential therapeutic applications in treating various diseases.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-4-cyclohex-2-en-1-yl-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, the compound’s ability to interact with DNA and proteins can contribute to its anticancer activity by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
6-Amino-4-cyclohex-2-en-1-yl-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be compared with other pyranopyrazole derivatives, such as:
6-Amino-4-(1-cyclohex-2-enyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: This compound has a thiophene ring instead of a propan-2-yl group, which may result in different biological activities.
6-Amino-4-cyclohex-2-en-1-yl-3-(phenylsulfanylmethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: The presence of a phenylsulfanylmethyl group in this compound can influence its reactivity and biological properties.
Properties
CAS No. |
498568-89-1 |
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Molecular Formula |
C16H20N4O |
Molecular Weight |
284.36 g/mol |
IUPAC Name |
6-amino-4-cyclohex-2-en-1-yl-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C16H20N4O/c1-9(2)14-13-12(10-6-4-3-5-7-10)11(8-17)15(18)21-16(13)20-19-14/h4,6,9-10,12H,3,5,7,18H2,1-2H3,(H,19,20) |
InChI Key |
HZGFNBZQOYQPBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3CCCC=C3 |
solubility |
12.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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